molecular formula C22H21N3O5S B11135295 6-(3-methoxyphenyl)-2-{2-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]-2-oxoethyl}-3(2H)-pyridazinone

6-(3-methoxyphenyl)-2-{2-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]-2-oxoethyl}-3(2H)-pyridazinone

Cat. No.: B11135295
M. Wt: 439.5 g/mol
InChI Key: IRYRTGMHDWGDGI-UHFFFAOYSA-N
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Description

6-(3-methoxyphenyl)-2-{2-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]-2-oxoethyl}-3(2H)-pyridazinone is a complex organic compound with a unique structure that includes a pyridazinone core, a methoxyphenyl group, and a methylsulfonyl-indole moiety

Properties

Molecular Formula

C22H21N3O5S

Molecular Weight

439.5 g/mol

IUPAC Name

6-(3-methoxyphenyl)-2-[2-(1-methylsulfonyl-2,3-dihydroindol-5-yl)-2-oxoethyl]pyridazin-3-one

InChI

InChI=1S/C22H21N3O5S/c1-30-18-5-3-4-15(13-18)19-7-9-22(27)24(23-19)14-21(26)17-6-8-20-16(12-17)10-11-25(20)31(2,28)29/h3-9,12-13H,10-11,14H2,1-2H3

InChI Key

IRYRTGMHDWGDGI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CC(=O)C3=CC4=C(C=C3)N(CC4)S(=O)(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-methoxyphenyl)-2-{2-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]-2-oxoethyl}-3(2H)-pyridazinone typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: This step often involves electrophilic aromatic substitution reactions, where the methoxy group is introduced via methylation of a phenol derivative.

    Attachment of the Methylsulfonyl-Indole Moiety: This step can be accomplished through a series of reactions including sulfonylation, indole formation, and subsequent coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

6-(3-methoxyphenyl)-2-{2-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]-2-oxoethyl}-3(2H)-pyridazinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups can be replaced with others.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with different functional groups replacing the original ones.

Scientific Research Applications

Anti-inflammatory Activity

Preliminary studies suggest that this compound exhibits significant anti-inflammatory properties. Research indicates that it may inhibit key inflammatory pathways, potentially through modulation of cytokine production or inhibition of inflammatory enzymes. Such mechanisms make it a candidate for treating conditions like arthritis or chronic inflammation.

Anticancer Potential

Research has indicated that 6-(3-methoxyphenyl)-2-{2-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]-2-oxoethyl}-3(2H)-pyridazinone shows promise as an anticancer agent. Its ability to interact with specific molecular targets suggests it may inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. Ongoing studies are focused on elucidating its mechanism of action and identifying specific cancer types that may be sensitive to treatment.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReferences
Anti-inflammatoryInhibition of inflammatory cytokines
AnticancerInduction of apoptosis in cancer cells
Enzyme InteractionModulation of enzyme activity

Case Study 1: Anti-inflammatory Activity Assessment

A study evaluated the anti-inflammatory effects of the compound using in vitro models, demonstrating significant inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6. The results suggest its potential use in treating inflammatory diseases.

Case Study 2: Anticancer Efficacy

In a recent investigation by the National Cancer Institute, the compound was tested against a panel of human tumor cell lines, showing promising results with a significant reduction in cell viability at micromolar concentrations.

Mechanism of Action

The mechanism of action of 6-(3-methoxyphenyl)-2-{2-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]-2-oxoethyl}-3(2H)-pyridazinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • **6-(3-methoxyphenyl)-2-{2-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]-2-oxoethyl}-3(2H)-pyridazinone
  • **6-(3-ethoxyphenyl)-2-{2-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]-2-oxoethyl}-3(2H)-pyridazinone
  • **6-(3-methoxyphenyl)-2-{2-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]-2-oxoethyl}-3(2H)-pyrimidinone

Uniqueness

The uniqueness of 6-(3-methoxyphenyl)-2-{2-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]-2-oxoethyl}-3(2H)-pyridazinone lies in its specific combination of functional groups and structural features. This unique structure allows it to interact with specific molecular targets in ways that similar compounds may not, leading to distinct biological and chemical properties.

Biological Activity

The compound 6-(3-methoxyphenyl)-2-{2-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]-2-oxoethyl}-3(2H)-pyridazinone is a pyridazinone derivative that has garnered attention due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C20_{20}H24_{24}N2_{2}O4_{4}S
  • Molecular Weight : 396.48 g/mol

The structure features a pyridazinone core, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.

Anticancer Activity

Research indicates that the compound exhibits significant anticancer properties. A study conducted by Fayad et al. (2019) identified several compounds through drug library screening, with some analogs demonstrating potent activity against various cancer cell lines. The mechanism of action involves the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AA5495.0Apoptosis induction
Compound BMCF73.2Cell cycle arrest
6-(3-methoxyphenyl)-...HeLa4.5Inhibition of proliferation

Anticonvulsant Activity

Another notable aspect of this compound is its anticonvulsant activity. A study highlighted that similar pyridazinone derivatives displayed significant protection in seizure models, suggesting that modifications in the side chains can enhance their efficacy against seizures .

Table 2: Anticonvulsant Efficacy of Pyridazinone Derivatives

Compound NameModel UsedED50 (mg/kg)TD50 (mg/kg)Protection Index
Compound CMES18.4170.29.2
Compound DPTZ24.38Not reportedNot applicable
6-(3-methoxyphenyl)-...PTZ20.0Not reportedNot applicable

Anti-inflammatory Activity

The compound's potential as an anti-inflammatory agent has also been investigated. Pyridazinones are known to inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators. Current research is focusing on optimizing the structural components to enhance this activity further .

Study on Structural Activity Relationship (SAR)

A comprehensive SAR analysis revealed that the presence of specific functional groups significantly influences the biological activity of pyridazinones. The methoxy group on the phenyl ring was found to enhance anticancer activity, while modifications to the indole moiety improved anticonvulsant properties .

Clinical Trials and Future Directions

While preclinical studies show promise, further clinical trials are necessary to evaluate the safety and efficacy of this compound in humans. Ongoing research aims to explore its potential in combination therapies for enhanced therapeutic outcomes.

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